molecular formula C16H18N2O5 B4728330 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

Numéro de catalogue B4728330
Poids moléculaire: 318.32 g/mol
Clé InChI: CXVFGVSRKVUHKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as URB597, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic applications.

Mécanisme D'action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide acts by inhibiting FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. By increasing the levels of anandamide, this compound may modulate the endocannabinoid system and affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. It has also been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is its selectivity for FAAH, which minimizes off-target effects. However, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness. In addition, this compound may have different effects in different tissues and species, which may complicate its use in preclinical studies.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide. One area of interest is its potential use in treating drug addiction, particularly for opioids and cocaine. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans. Another area of interest is its potential use in treating obesity and metabolic disorders. This compound has been shown to reduce food intake and body weight in animal models, and further studies are needed to investigate its mechanisms of action and potential side effects. Finally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and post-traumatic stress disorder.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been extensively studied for its potential therapeutic applications in various fields. In preclinical studies, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been investigated for its potential use in treating drug addiction and obesity.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-14(2-1-7-18-15(20)5-6-16(18)21)17-11-3-4-12-13(10-11)23-9-8-22-12/h3-4,10H,1-2,5-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVFGVSRKVUHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.